molecular formula C15H17NOS B12243153 5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B12243153
M. Wt: 259.4 g/mol
InChI Key: HRNSNXSWZCIXIB-UHFFFAOYSA-N
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Description

5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thieno[3,2-c]pyridine core, which is fused with a phenoxyethyl group, contributing to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thieno[3,2-c]pyridine derivative, the phenoxyethyl group can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique thieno[3,2-c]pyridine core fused with a phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

5-(2-phenoxyethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C15H17NOS/c1-2-4-14(5-3-1)17-10-9-16-8-6-15-13(12-16)7-11-18-15/h1-5,7,11H,6,8-10,12H2

InChI Key

HRNSNXSWZCIXIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CCOC3=CC=CC=C3

Origin of Product

United States

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